molecular formula C14H21NO3 B12105891 H-L-beta-homo-Tyr(tBu)-OH

H-L-beta-homo-Tyr(tBu)-OH

Cat. No.: B12105891
M. Wt: 251.32 g/mol
InChI Key: XNKLKTFMSBRROT-UHFFFAOYSA-N
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Description

H-L-beta-homo-Tyr(tBu)-OH is a synthetic amino acid derivative. It is characterized by the presence of a tert-butyl group attached to the tyrosine residue. Such compounds are often used in peptide synthesis and have various applications in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-beta-homo-Tyr(tBu)-OH typically involves the protection of the hydroxyl group of tyrosine with a tert-butyl group. This can be achieved through the reaction of tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the selective protection of the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and purification steps to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

H-L-beta-homo-Tyr(tBu)-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the tert-butyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may result in the removal of the tert-butyl group.

Scientific Research Applications

H-L-beta-homo-Tyr(tBu)-OH has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Studied for its role in enzyme-substrate interactions.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the development of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of H-L-beta-homo-Tyr(tBu)-OH involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    H-L-Tyr(tBu)-OH: Lacks the beta-homo modification.

    H-L-beta-homo-Phe(tBu)-OH: Similar structure but with phenylalanine instead of tyrosine.

Uniqueness

H-L-beta-homo-Tyr(tBu)-OH is unique due to the presence of both the beta-homo modification and the tert-butyl group. This combination can enhance its stability and specificity in biochemical applications.

Properties

IUPAC Name

3-amino-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-12-6-4-10(5-7-12)8-11(15)9-13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKLKTFMSBRROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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